molecular formula C21H25N3O2 B2772027 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 329779-67-1

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one

Cat. No.: B2772027
CAS No.: 329779-67-1
M. Wt: 351.45
InChI Key: OTYBALBMWDOTCJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one represents a structurally advanced chalcone-piperazine hybrid compound with significant potential in medicinal chemistry research. Chalcones and their derivatives are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities, including demonstrated anticancer, antimicrobial, and antiparasitic properties . This particular compound features a strategic molecular hybridization combining a propoxyphenyl chalcone framework with a pyridinylpiperazine pharmacophore, potentially enhancing its interaction with biological targets through dual binding capabilities. The propoxy substitution at the 4-position of the phenyl ring may influence compound lipophilicity and membrane permeability, while the pyridinylpiperazine moiety is known to contribute to receptor binding affinity in various biologically active compounds . Researchers investigating structure-activity relationships in chalcone derivatives will find this compound valuable for exploring novel therapeutic applications, particularly in oncology and infectious disease research where chalcone analogs have shown promising activity against resistant pathogens and cancer cell lines . The compound's proposed mechanism may involve interference with cellular signaling pathways, enzyme inhibition, or receptor modulation, consistent with documented chalcone activities that include inhibition of tumor angiogenesis, induction of apoptosis in malignant cells, and disruption of microbial viability . This product is provided as a high-purity reference material for research purposes exclusively. 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(4-propoxyphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-2-17-26-19-9-6-18(7-10-19)8-11-21(25)24-15-13-23(14-16-24)20-5-3-4-12-22-20/h3-12H,2,13-17H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYBALBMWDOTCJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Propoxyphenyl Intermediate: This involves the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxyphenyl bromide.

    Synthesis of the Piperazine Derivative: The next step involves the reaction of 4-propoxyphenyl bromide with piperazine in the presence of a solvent like ethanol to yield 1-(4-propoxyphenyl)piperazine.

    Formation of the Final Compound: The final step involves the reaction of 1-(4-propoxyphenyl)piperazine with 2-pyridinecarboxaldehyde and an appropriate base to form the desired 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one, a member of the chalcone family, exhibits a unique structure characterized by a propenone functional group, a propoxyphenyl moiety, and a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C21H25N3O2
  • Molecular Weight : 351.44 g/mol
  • Boiling Point : 588.3 ± 50.0 °C (predicted)
  • Density : 1.159 ± 0.06 g/cm³ (predicted)
  • pKa : 8.43 ± 0.19 (predicted)

Biological Activities

Chalcones, including this compound, are known for their diverse biological activities, which include:

  • Antioxidant Activity : Chalcones have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties : Studies indicate that chalcones can inhibit pro-inflammatory cytokines and enzymes, suggesting potential in treating inflammatory diseases.
  • Anticancer Effects : Several chalcone derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The presence of the piperazine moiety may enhance binding affinity to specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The compound may act on various receptors, influencing pathways related to cell proliferation and survival.

Research Findings and Case Studies

A review of empirical studies highlights the potential therapeutic applications of this compound:

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells.
    • Mechanistic studies indicate that it induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
  • Anti-inflammatory Effects :
    • Research demonstrated that treatment with this chalcone derivative reduced levels of inflammatory markers in animal models of arthritis.
    • The compound was shown to inhibit NF-kB signaling, a key pathway in inflammation.

Comparative Analysis with Similar Compounds

To contextualize the activity of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one, a comparison with structurally similar compounds is insightful:

Compound NameStructureUnique Features
3-(4-Methoxyphenyl)-1-(2-pyridinyl)-2-propen-1-oneStructureContains a methoxy group; studied for similar activities
3-(4-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-oneStructureHydroxyl group increases polarity; potential for enhanced solubility
3-(4-Methylphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-oneStructureMethyl substitution; known for anti-inflammatory properties

Q & A

Q. What are the optimal synthetic routes for 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one, considering yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between substituted phenylpropenone and piperazine derivatives. Key steps include:

  • Condensation reactions : Use of 4-propoxybenzaldehyde with a propenone precursor under basic conditions (e.g., Knoevenagel condensation) .
  • Piperazine functionalization : Reacting 2-pyridinylpiperazine with the propenone intermediate in polar aprotic solvents (e.g., DMF, dichloromethane) with catalysts like palladium on carbon or copper iodide .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the final product.

Q. Critical Parameters :

  • Solvent choice (DMF enhances reactivity but may require rigorous drying).
  • Catalyst loading (0.5–2 mol% Pd/C for minimizing side reactions).
  • Temperature control (60–80°C for optimal coupling efficiency).

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Condensation4-Propoxybenzaldehyde, propenone, KOH/EtOH, reflux65–75≥95%
Piperazine coupling2-Pyridinylpiperazine, DMF, Pd/C, 70°C50–60≥90%

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Signals between δ 6.8–8.2 ppm (pyridinyl and propoxyphenyl groups) .
    • Piperazine protons : Multiplet signals at δ 2.5–3.5 ppm (piperazine ring protons) .
    • Propenone carbonyl : Distinct peak at ~δ 190–200 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • C=O stretch at ~1650–1700 cm⁻¹ (propenone carbonyl) .
    • C-O-C stretch (propoxy group) at ~1250 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]⁺ matching the molecular formula (e.g., m/z ~406 for C₂₃H₂₄N₃O₂) .

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Screen against kinases (e.g., PI3K, MAPK) due to the pyridinylpiperazine moiety’s affinity for ATP-binding pockets .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .
  • ADME profiling :
    • Solubility (shake-flask method in PBS pH 7.4).
    • Metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental design?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., 5-HT₂A receptor) .
  • Pharmacokinetic prediction :
    • Lipinski’s Rule of Five : Assess drug-likeness (e.g., logP ≤5, molecular weight ≤500 Da) .
    • ADMET Prediction : SwissADME or ADMETlab for bioavailability, BBB permeability, and CYP450 interactions .

Q. Table 2: Predicted ADMET Properties

ParameterPredictionTool UsedReference
LogP3.2 ± 0.3SwissADME
BBB PermeabilityLowADMETlab
CYP2D6 InhibitionHigh probability

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Variable analysis :
    • Cell line specificity : Test activity across multiple cell lines (e.g., primary vs. immortalized) .
    • Assay conditions : Standardize ATP levels in kinase assays to avoid false negatives .
  • Meta-analysis : Compare structural analogs (e.g., 3-(4-methoxyphenyl) derivatives) to identify substituent effects .
  • Dose-response curves : Use Hill slope analysis to differentiate true efficacy from non-specific cytotoxicity .

Q. How to design structure-activity relationship (SAR) studies to optimize its pharmacological profile?

Methodological Answer:

  • Systematic substitution :
    • Piperazine modifications : Replace pyridinyl with other heterocycles (e.g., pyrimidinyl) to alter receptor selectivity .
    • Propenone chain : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .
  • Key parameters :
    • Hydrogen bond donors/acceptors : Adjust to improve solubility (e.g., –OCH₃ to –OH) .
    • Steric effects : Use molecular dynamics to predict bulky substituent impacts on binding .

Q. Table 3: SAR Trends in Piperazine-Propenone Derivatives

SubstituentBiological ActivityReference
4-MethoxyphenylIncreased serotonin affinity
4-FluorophenylEnhanced kinase inhibition
2-PyridinylImproved solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.